molecular formula C17H18FNO2S B13232439 1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride

1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride

Cat. No.: B13232439
M. Wt: 319.4 g/mol
InChI Key: GHHUSRXSULLPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride is a chemical compound with the molecular formula C17H18FNO2S. It is known for its unique structure, which includes a pyrrolidine ring substituted with benzyl and phenyl groups, and a sulfonyl fluoride functional group.

Preparation Methods

The synthesis of 1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl fluoride group reacts with nucleophiles such as amino acids in proteins, leading to the formation of stable sulfonamide linkages. This reactivity underlies its use as an enzyme inhibitor, where it can irreversibly inhibit enzyme activity by modifying active site residues .

Comparison with Similar Compounds

1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:

The uniqueness of this compound lies in its combination of a reactive sulfonyl fluoride group with a pyrrolidine scaffold, providing a balance of stability and reactivity that is advantageous in various applications.

Properties

Molecular Formula

C17H18FNO2S

Molecular Weight

319.4 g/mol

IUPAC Name

1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride

InChI

InChI=1S/C17H18FNO2S/c18-22(20,21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2

InChI Key

GHHUSRXSULLPRW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.